molecular formula C14H10BrN3O2 B182228 4-((3-Bromophenyl)amino)quinazoline-6,7-diol CAS No. 169205-86-1

4-((3-Bromophenyl)amino)quinazoline-6,7-diol

カタログ番号 B182228
CAS番号: 169205-86-1
分子量: 332.15 g/mol
InChIキー: ASKAAPNTIIAMKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is a novel quinazoline derivative. It has been found to exhibit significant cytotoxic activity against human glioblastoma cell lines .


Synthesis Analysis

The synthesis of quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” often involves aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is complex, with a quinazoline core and a bromophenyl group attached. The compound’s molecular formula is C14H10BrN3O2 .


Chemical Reactions Analysis

Quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” can undergo a variety of chemical reactions. These include reactions with carbonyl and carbonyl compounds, allylation, benzylation, and some special alkylation .

科学的研究の応用

Oncology Research: Glioblastoma Treatment

4-((3-Bromophenyl)amino)quinazoline-6,7-diol: , also known as WHI-P154, has shown potent cytotoxic activity against human glioblastoma cells . It induces apoptotic cell death at micromolar concentrations and has been studied for its potential as a targeted therapy for glioblastoma multiforme. The compound’s effectiveness is significantly enhanced when conjugated with recombinant human epidermal growth factor (EGF), targeting the EGF receptor on glioblastoma cells .

Drug Delivery Systems

The ability of WHI-P154 to selectively target cancer cells via receptor-mediated endocytosis makes it a promising candidate for drug delivery systems . Its conjugation with EGF allows for selective binding and internalization by glioblastoma cells, which could be applied to other targeted therapies to improve specificity and reduce off-target effects .

Pharmacokinetics

Research into the pharmacokinetics of WHI-P154, particularly its bioavailability and distribution, could provide valuable insights into the design of more effective cancer treatments. Understanding how the compound interacts with biological systems is crucial for optimizing dosage and administration schedules .

Chemical Synthesis and Modification

The synthesis of WHI-P154 involves complex chemical reactions that can be further explored to develop novel quinazoline derivatives with improved pharmacological properties. Researchers can investigate various substitutions on the quinazoline ring to enhance its therapeutic potential .

Molecular Biology: Apoptosis Mechanisms

WHI-P154’s ability to induce apoptosis in glioblastoma cells offers a unique opportunity to study the molecular mechanisms underlying programmed cell death. This research can lead to the discovery of new molecular targets for cancer therapy .

Biochemical Assays

The compound’s cytotoxic properties make it a valuable tool for biochemical assays to screen for anticancer activity. It can be used to evaluate the efficacy of new compounds and to study the biochemical pathways involved in cancer cell proliferation and death .

作用機序

Target of Action

The primary targets of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol are human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity, particularly against MGC-803 cells . The compound’s interaction with its targets leads to changes in the cell cycle, causing cell cycle arrest at the G1 phase .

Biochemical Pathways

The affected biochemical pathways primarily involve the cell cycle and apoptosis. The compound induces cell cycle arrest at the G1 phase, which prevents the cells from entering the S phase for DNA replication . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s cytotoxic activity against glioblastoma cells has been observed at micromolar concentrations , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is significant cytotoxicity against certain human cancer cell lines, causing apoptotic cell death . In vitro treatment with the compound results in the killing of glioblastoma cells at nanomolar concentrations . In vivo administration of the compound has been shown to result in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .

Action Environment

The action of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol can be influenced by various environmental factors. For instance, the compound’s cytotoxic activity can be amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF) . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific proteins or other molecules in the environment.

Safety and Hazards

The safety data sheet for “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” indicates that it has acute toxicity when ingested . It is intended for research use only and is not for human or veterinary use.

特性

IUPAC Name

4-(3-bromoanilino)quinazoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCXMIIVHUIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416142
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Bromophenyl)amino)quinazoline-6,7-diol

CAS RN

169205-86-1
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。